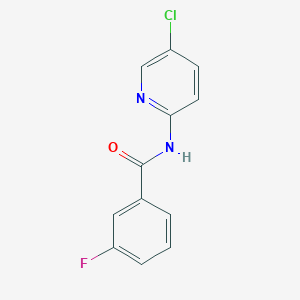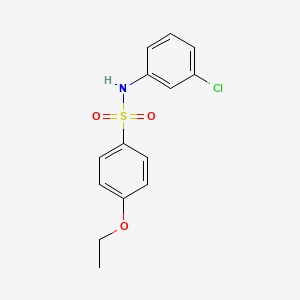![molecular formula C20H17NO2S B5718262 4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
4-methoxy-N-[2-(phenylthio)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-methoxy-N-[2-(phenylthio)phenyl]benzamide, also known as PTPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting the activity of PTPs, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide may be able to modulate the activity of various signaling pathways in the body.
Biochemical and Physiological Effects
4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of brain receptor activity, and the modulation of immune cell activity. Additionally, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using 4-methoxy-N-[2-(phenylthio)phenyl]benzamide in lab experiments is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Additionally, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-methoxy-N-[2-(phenylthio)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 4-methoxy-N-[2-(phenylthio)phenyl]benzamide. One area of research that may be explored is the development of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide analogs that have improved potency and selectivity for specific PTPs. Additionally, further research may be conducted to better understand the mechanism of action of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide, which may lead to the development of more targeted therapies for various diseases and disorders. Finally, research may be conducted to explore the potential use of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide in combination with other drugs or therapies, which may enhance its effectiveness in treating various diseases and disorders.
合成法
4-methoxy-N-[2-(phenylthio)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercaptodiphenylamine. The final step in the synthesis process involves the reaction of the resulting compound with 2-bromoaniline to yield 4-methoxy-N-[2-(phenylthio)phenyl]benzamide.
科学的研究の応用
4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In neuroscience, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In immunology, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to modulate the activity of certain immune cells, which may have implications for the treatment of autoimmune disorders.
特性
IUPAC Name |
4-methoxy-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-16-13-11-15(12-14-16)20(22)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBNEXLJYXKUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenylsulfanylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)
![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)


![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)